Benzyl N-[(2R)-1,5-diamino-1,5-dioxopentan-2-yl]carbamate
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Overview
Description
Benzyl N-[(2R)-1,5-diamino-1,5-dioxopentan-2-yl]carbamate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Bz-DAPC and is a carbamate derivative of L-ornithine, an amino acid that is involved in the biosynthesis of polyamines. Bz-DAPC has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Protection of Benzylamines
Benzyl N-[(2R)-1,5-diamino-1,5-dioxopentan-2-yl]carbamate is used in the protection of benzylamines with carbon dioxide . The introduction and removal of protecting groups is ubiquitous in multi-step synthetic schemes. From a green chemistry standpoint, alternative strategies that employ in situ and reversible protection and deprotection sequences would be attractive .
Synthesis of Caged Compounds
The compound is used in the synthesis of substituted 2,4,6,8,10,12-hexaazaisowurtzitane via direct condensation . This process is an important step in developing alternative synthetic routes to these compounds .
Deprotection of N-benzyl Carbamate
The compound is used in the efficient deprotection of N-benzyl carbamate (N-Cbz) group under mild conditions with a combination of hard Lewis acid and soft nucleophile .
Synthesis of Carbamates
Benzyl N-[(1R)-1,3-dicarbamoylpropyl]carbamate is used in the mechanochemical 1,1’-Carbonyldiimidazole-Mediated Synthesis of Carbamates . This new technology provides a sustainable method for the synthesis of carbamates using 1,1’-carbonyldiimidazole .
Anticonvulsant Production
The anticonvulsant N-methyl-O-benzyl carbamate was obtained in a vibrational ball-mill . This shows the compound’s potential use in the production of anticonvulsant drugs .
Synthesis of N-protected Amino Esters
Planetary ball-mill was suitable to develop a new sustainable method to access N-protected amino esters with no racemization . This indicates the compound’s potential use in the synthesis of N-protected amino esters .
Mechanism of Action
Target of Action
It’s known that similar compounds have been found to target enzymes like cathepsin f and cruzipain .
Mode of Action
It’s known that similar compounds interact with their targets by binding to the active site, thereby inhibiting the enzyme’s function .
Biochemical Pathways
It’s known that similar compounds can affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
Similar compounds are known to have diverse pharmacokinetic properties depending on their chemical structure and the specific biological system they interact with .
Result of Action
It’s known that similar compounds can have various effects at the molecular and cellular level depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Benzyl N-[(2R)-1,5-diamino-1,5-dioxopentan-2-yl]carbamate. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
properties
IUPAC Name |
benzyl N-[(2R)-1,5-diamino-1,5-dioxopentan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c14-11(17)7-6-10(12(15)18)16-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,17)(H2,15,18)(H,16,19)/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEQUDFRRSOJGP-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCC(=O)N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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